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Theoretical Background and Significance

The ionization of a molecule can create a coherent superposition of electronic states, leading to ultrafast

electron dynamics known as charge migration [1] [2]. This process is driven purely by electron correlation

and can initiate changes in electron density across the molecular structure on attosecond to femtosecond

timescales.

But-3-ynal has been identified as a prime candidate for observing long-lasting electronic coherence.

Surprisingly, theoretical studies suggest that extending the carbon skeleton in molecules like But-3-ynal

can slow down decoherence and prolong charge migration, counter to the intuition that larger, more flexible

molecules induce faster decoherence [2]. Controlling this motion is a key goal of attochemistry, with the

potential to steer chemical reactivity by manipulating electron dynamics before nuclear motion dampens the

process [3].

Computational Protocols

The following protocol outlines the use of the Thawed Gaussian Approximation (TGA), an efficient ab

initio semiclassical method, for simulating coupled electron-nuclear dynamics in But-3-ynal after ionization

[2] [4].
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Objective: To simulate the ultrafast charge migration in cationic But-3-ynal and quantify the decoherence

time induced by nuclear motion.

Workflow Overview: The typical workflow for these simulations involves several key stages, from initial

setup to final analysis, as illustrated below.

1. Geometry Optimization

2. Electronic Structure

3. Sudden Ionization

4. Wavepacket Propagation

5. Analysis

Click to download full resolution via product page

Detailed Methodology:

System Preparation and Electronic Structure

Geometry Optimization: Obtain the equilibrium geometry of neutral But-3-ynal in its electronic

ground state using Density Functional Theory (DFT). The PBE functional is commonly used [3].
Ionization Spectrum Calculation: Compute the cationic eigenstates of But-3-ynal using high-

level ab initio methods like the nD-ADC(3) (Algebraic Diagrammatic Construction to third
order) or EOM-CC-IP (Equation-of-Motion Coupled-Cluster for Ionization Potentials) schemes

[4]. This identifies the presence of a hole-mixing structure involving the Highest Occupied
Molecular Orbital (HOMO), which is crucial for initiating correlation-driven charge migration [3].
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Initial Condition: Sudden Ionization

Model the ionization event using the sudden approximation. At time t=0, an electron is
instantaneously removed from the HOMO of the neutral molecule at its ground-state geometry.

This projects the neutral system onto a coherent superposition of cationic states (I and J),
forming the initial electronic wave packet. The initial nuclear wavefunction is a Gaussian

wavepacket on each cationic potential energy surface (PES) [2] [4].

Dynamics Propagation

Electronic Propagation: Use Real-Time Time-Dependent Density Functional Theory (RT-

TDDFT) to propagate the electronic wave packet in real time. Correct the self-interaction error
to properly describe ionization potentials [3].

Nuclear Propagation: Propagate the nuclear wavepacket on each cationic PES using the
TGA. The TGA evolves a Gaussian wavepacket by integrating the equations of motion for its

parameters (position, momentum, width, phase), using on-the-fly calculations of potential
energies, gradients, and Hessians [2] [4].

Simulation Parameters:
Software: Codes like octopus are suitable for RT-TDDFT in real space [3].

Grid: Use a spherical grid with a radius of 12 Å and a spacing of 0.18 Å.
Time Step: 1.3 attoseconds is appropriate to resolve electron dynamics [3].

Absorbing Boundaries: Implement boundaries (e.g., 2 Å thick) to prevent unphysical
reflections of ejected electrons [3].

Data Analysis

Hole Density: Compute the time-dependent hole density, ρ_h(r,t), to visualize the migration
of the electron hole across the molecular structure [4].

Electronic Coherence: Monitor the electronic coherence between states I and J as C_IJ(t)
= |<χ_I(t)|χ_J(t)>|, where χ are the nuclear wavepackets. The decay of C_IJ(t)

measures the loss of coherence due to nuclear motion [2].
Quantitative Metrics: Extract the decoherence time and the frequency of charge migration

oscillations from the simulations.

Experimental Validation Protocols

While the above is computational, these dynamics can be probed experimentally. The following protocol

outlines a proposed experimental scheme for observing charge migration in But-3-ynal [3].
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Objective: To trigger and observe correlation-driven charge migration in But-3-ynal using an X-ray Free-

Electron Laser (XFEL).

Detailed Methodology:

Sample Preparation: Isolate But-3-ynal in a molecular beam under high vacuum conditions to

minimize interactions with other molecules.

Triggering Dynamics with IR Pulse:

Use an intense, few-femtosecond Infrared (IR) laser pulse (e.g., at 800 nm) to ionize the

molecule via multi-photon excitation.
This method is selective, primarily populating cationic states derived from the outermost

molecular orbitals (like the HOMO), which is essential for cleanly initiating the desired coherent
superposition [3].

Probing with X-ray Pulse:

After a variable time delay, probe the system with a femtosecond or attosecond X-ray pulse
from an XFEL.
Utilize X-ray Transient Absorption Spectroscopy or photoelectron spectroscopy. The

core-to-valence transitions in X-ray absorption are element-specific, allowing the tracking of the
evolving charge density at specific atomic sites within the molecule [2] [3].

Data Interpretation:

The time-dependent absorption signal or photoelectron kinetic energy will oscillate with the
period of the charge migration.

Compare the experimental results with theoretical predictions from the semiclassical
simulations to validate the model and interpret the observed dynamics.

Key Parameters and Data

The following table summarizes critical data and expected outcomes from theoretical and experimental

studies of But-3-ynal.
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Parameter/Aspect Description/Value Significance

Molecular Formula C₄H₄O [5] Identifies the chemical system
under study.

Key Structural
Feature

Terminal alkyne and aldehyde group
(C#CCC=O) [5]

Creates the electronic structure
necessary for hole-mixing.

Ionization Method IR multi-photon ionization [3] Selectively populates the HOMO-
derived superposition.

Probing Technique X-ray Transient Absorption [2] [3] Tracks charge dynamics with
element-specificity.

Primary Observable Oscillations in hole density Direct signature of charge
migration.

Expected Coherence
Time

Up to ~10 fs [4] Indicates a relatively long-lived
electronic coherence.

Decoherence
Mechanism

Coupling to specific vibrational modes
(e.g., CO stretch) [2]

Explains how nuclear motion
damps electron dynamics.

Troubleshooting and Technical Considerations

Rapid Decoherence: If coherence decays too quickly in simulations, verify the quality of the cationic

PESs. Using a higher level of theory (e.g., EOM-CC-IP) for the initial electronic structure calculation
can be critical [4].

Selectivity of Trigger: An XUV pump pulse may populate too many cationic states, creating a
complex, uninterpretable signal. The IR multi-photon trigger is preferred for its selectivity [3].

Functional Dependence: In RT-TDDFT, results can depend on the exchange-correlation functional.
Testing different functionals and comparing with high-level ab initio benchmarks is recommended [3].

Discussion for Researchers

The study of But-3-ynal provides a template for investigating charge migration in other molecular systems.

The counter-intuitive finding that increased molecular size and flexibility can prolong coherence in a
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series of propynal analogs offers a new design principle for molecules tailored for attochemistry applications

[2]. Furthermore, the combination of selective IR triggering and X-ray probing presents a promising pathway

for the first unambiguous experimental observation of correlation-driven charge migration, a pivotal goal in

attosecond science [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. How to Find Molecules with Long-lasting Charge Migration? [pubmed.ncbi.nlm.nih.gov]

2. Can increasing the size and flexibility of a molecule reduce ... [arxiv.org]

3. Correlation-driven charge migration triggered by infrared multi ... [pubs.rsc.org]

4. Search for long-lasting electronic coherence using on-the-fly ab ... [bohrium.com]

5. Buy But-3-ynal | 52844-23-2 [smolecule.com]

To cite this document: Smolecule. [Application Notes: Semiclassical Analysis of But-3-ynal Electron

Dynamics]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b563566#semiclassical-methods-for-but-3-ynal-electron-

dynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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